Product packaging for THR-|A agonist 2(Cat. No.:)

THR-|A agonist 2

Número de catálogo: B12417520
Peso molecular: 443.2 g/mol
Clave InChI: FJQQQWSZHAKGKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Rationale for Developing Selective Thyroid Hormone Receptor Agonists for Research

While the broad physiological effects of thyroid hormones are beneficial, their therapeutic use is often limited by mechanism-based side effects. For example, activating thyroid hormone pathways can lower harmful cholesterol but can also cause dangerous increases in heart rate (tachycardia), muscle wasting, and bone loss. frontiersin.org These differing effects are directly linked to the isoform-specific functions of THRα and THRβ.

The primary rationale for developing selective THR agonists is to dissociate the therapeutic metabolic benefits from these adverse effects. nih.gov Research has established that THRβ is the main isoform responsible for the beneficial effects on the liver, such as reducing cholesterol and triglycerides. nih.govnih.gove-enm.org Conversely, THRα is predominantly associated with adverse effects on the heart and bones. nih.gove-enm.org

Therefore, a key goal in modern medicinal chemistry is to design "thyromimetics"—compounds that selectively target THRβ. frontiersin.orge-enm.org A selective THR-β agonist could theoretically provide the desired metabolic outcomes, such as reducing liver fat and lowering atherogenic lipids, without causing the cardiac and bone-related side effects linked to THRα activation. frontiersin.orge-enm.org This approach forms the basis for investigating novel compounds for conditions like non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and dyslipidemia. patsnap.comontosight.ai

Historical Context and Evolution of Synthetic THR Agonist Research

The therapeutic use of thyroid hormone dates back over a century, beginning with the use of natural thyroid preparations like desiccated thyroid extract to treat hypothyroidism. nih.gov These early treatments, which contained both thyroxine (T4) and triiodothyronine (T3), were effective but often led to thyrotoxic side effects due to inconsistent hormone levels. nih.gov

The 20th century saw major advances, including the isolation, characterization, and chemical synthesis of T4 and T3. nih.gov This led to the development of synthetic hormone replacement therapies. For many years, L-thyroxine (LT4) monotherapy has been the standard of care for hypothyroidism, relying on the body's natural ability to convert T4 to the more active T3. nih.gov

The discovery of distinct THRα and THRβ isoforms in 1986 revolutionized the field. oup.com This opened the door to understanding the molecular basis for the diverse effects of thyroid hormones and provided a clear target for rational drug design. Over the past two decades, this knowledge has fueled extensive research efforts to create synthetic THR agonists with improved properties. The focus shifted from simple hormone replacement to designing isoform-selective molecules that could target specific therapeutic areas, particularly metabolic diseases, leading to the development of the first generation of THR-β selective compounds. nih.gove-enm.org

Current Landscape of Preclinical Research on Novel THR Agonists

The current landscape of THR agonist research is highly active, with numerous compounds in preclinical and clinical development. The primary focus remains on liver-directed, THR-β selective agonists for treating metabolic disorders like NASH and hyperlipidemia. nih.govbioworld.com

Researchers are exploring various chemical scaffolds to achieve high potency and selectivity for THR-β over THR-α. acs.org One such compound under investigation is THR-β agonist 2 , a potent agonist of THR-β identified in patent literature. immunomart.commedchemexpress.commedchemexpress.com With the molecular formula C18H8Cl2N6O4 and CAS number 2440027-77-8, it is being explored for its potential in the research of metabolic diseases such as obesity, hyperlipidemia, and NASH. immunomart.commedchemexpress.com While detailed studies on THR-β agonist 2 are not yet widely published, it represents the ongoing effort to identify novel chemical entities in this class.

Other novel agonists are progressing through the research and development pipeline. For example, TG68, a novel THRβ agonist, was shown in preclinical mouse models to reduce liver weight, hepatic steatosis, and circulating triglycerides, suggesting it could be a useful tool for treating NAFLD. nih.gov Similarly, the compound CS271011 was developed as a novel oral liver-targeted THR-β agonist with high potency and selectivity, showing potential for treating hypercholesterolemia and NAFLD. frontiersin.orgnih.gov These preclinical efforts, along with compounds that have advanced into clinical trials, underscore the significant promise of selective THR-β agonism as a research tool and a potential therapeutic strategy. madrigalpharma.commadrigalpharma.com

Compound NameDescription/Key Research FindingDevelopment Stage
Resmetirom (MGL-3196)Orally active, liver-directed, selective THR-β agonist. frontiersin.org Shown to significantly reduce liver fat in patients with NASH. frontiersin.orgnih.govPhase 3 / Approved frontiersin.orgbioworld.com
Sobetirome (GC-1)Early-generation THR-β selective T3 analog. nih.gove-enm.org Advanced to human trials for dyslipidemia. nih.govClinical nih.gov
VK2809 (MB07811)Liver-targeted THR-β selective agonist prodrug. e-enm.org Showed positive results in a Phase 2 trial for hypercholesterolemia and NAFLD. nih.govClinical (Phase 2b) nih.gove-enm.org
CS271011Novel oral liver-targeted THR-β agonist with high potency and selectivity. frontiersin.orgnih.govPreclinical nih.gov
TG68Novel THRβ agonist; shown to reduce hepatic steatosis and liver injury in mouse models of NAFLD. nih.govPreclinical frontiersin.orgnih.gov
THR-β agonist 2Potent THR-β agonist with potential for research of metabolic diseases like obesity and NASH. immunomart.commedchemexpress.comPreclinical Research immunomart.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H8Cl2N6O4 B12417520 THR-|A agonist 2

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C18H8Cl2N6O4

Peso molecular

443.2 g/mol

Nombre IUPAC

2-[3,5-dichloro-4-[(4-oxo-3H-phthalazin-1-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile

InChI

InChI=1S/C18H8Cl2N6O4/c19-11-5-8(26-18(29)22-16(28)13(7-21)25-26)6-12(20)14(11)30-17-10-4-2-1-3-9(10)15(27)23-24-17/h1-6H,(H,23,27)(H,22,28,29)

Clave InChI

FJQQQWSZHAKGKZ-UHFFFAOYSA-N

SMILES canónico

C1=CC=C2C(=C1)C(=O)NN=C2OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)C#N)Cl

Origen del producto

United States

Molecular and Cellular Mechanisms of Action of Thr |a Agonist 2

Ligand-Receptor Binding and Activation Dynamics

The interaction of Resmetirom with thyroid hormone receptor isoforms is characterized by its high affinity and selectivity for THR-β, which underpins its therapeutic profile. This selective engagement initiates a cascade of molecular events, beginning with the dynamics of ligand binding and receptor activation.

In vitro functional assays have been employed to quantify the binding and activation potential of Resmetirom at THR isoforms. Equilibrium binding studies measure the concentration of a ligand required to elicit a half-maximal response (EC50), providing insight into the ligand's potency. One functional assay demonstrated that Resmetirom is a partial agonist of THR-β, producing 83.8% of the maximum response compared to the endogenous ligand triiodothyronine (T3). drugbank.com In this assay, the EC50 for THR-β activation was 0.21 µM. drugbank.comportico.org

Further studies using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay have provided additional data on the potency of Resmetirom and other thyromimetics. These assays measure the ligand's ability to promote the interaction between the THR ligand-binding domain and a coactivator peptide. While Resmetirom was found to be less potent than the native ligand T3, it demonstrated significant activity. nih.govresearchgate.net The specific binding affinities vary between assays, which may be due to differences in experimental design, such as the specific coactivator peptides used. nih.gov

CompoundTHRα EC50 (nM)THRβ EC50 (nM)Reference
Resmetirom (MGL-3196)993.873.1 nih.gov
T3 (Triiodothyronine)0.30.4 nih.gov
GC-1 (Sobetirome)0.40.4 nih.gov
VK2809253.2459.5 nih.gov

Table 1: Comparative Potency (EC50) of THR Agonists from a TR-FRET Assay. This table displays the half-maximal effective concentration (EC50) values for various compounds at the thyroid hormone receptor isoforms alpha (THRα) and beta (THRβ), as determined by a coactivator recruitment assay. nih.gov

A key feature of Resmetirom is its marked selectivity for the THR-β isoform over the THR-α isoform. xiahepublishing.com This selectivity is crucial for its liver-targeted action and for avoiding the adverse effects associated with activating THR-α in tissues like the heart and bone. patsnap.combionauts.jp The degree of selectivity is typically expressed as a ratio of the EC50 or binding affinity values for THR-α versus THR-β.

Multiple studies have confirmed this selectivity, although the exact ratio varies. In functional assays, Resmetirom was found to be approximately 18-fold more potent at the β-receptor than the α-receptor. portico.org When compared to the natural hormone T3, Resmetirom is about 28 times more selective for THR-β versus THR-α. drugbank.comportico.org Data from TR-FRET assays show a selectivity ratio of approximately 12- to 17-fold for THR-β over THR-α. nih.govbiorxiv.org One analysis noted that while their calculation yielded a 12.8-fold selectivity, another study reported a 28.3-fold selectivity, highlighting that methodological differences can influence the outcome. nih.gov

CompoundSelectivity Ratio (THRβ over THRα)Reference
Resmetirom (MGL-3196)~28-fold xiahepublishing.com
Resmetirom (MGL-3196)12.8-fold nih.gov
Resmetirom (MGL-3196)12 to 17-fold biorxiv.org
GC-1 (Sobetirome)~0.9 to 10-fold biorxiv.org
VK2908A2.5 to 15.8-fold biorxiv.org

Table 2: Receptor Subtype Selectivity of THR Agonists. This table summarizes the reported selectivity of Resmetirom and other thyromimetics for THR-β over THR-α. The ratio indicates how much more strongly the compound activates the beta isoform compared to the alpha isoform. xiahepublishing.comnih.govbiorxiv.org

Conformational Changes Induced by THR-β Agonist 2 Binding

The binding of an agonist like Resmetirom to the ligand-binding domain (LBD) of the THR-β is not a passive event; it actively induces a significant change in the receptor's three-dimensional structure. patsnap.com This conformational shift is the pivotal step that translates ligand binding into a biological response by altering the receptor's surface and its ability to interact with other proteins.

The thyroid hormone receptor, like other nuclear receptors, possesses a modular structure that includes a highly conserved DNA-binding domain (DBD) and a moderately conserved ligand-binding domain (LBD). frontiersin.org The LBD forms a hydrophobic pocket that accommodates the ligand. researchgate.net When Resmetirom binds within this pocket, it establishes a series of interactions with the amino acid residues lining the cavity. This binding event stabilizes the LBD in a new, "active" conformation. patsnap.com A critical part of this structural rearrangement involves the repositioning of a specific region of the LBD known as helix 12, which contains the Activation Function-2 (AF-2) core domain. nih.gov The repositioning of this helix is a hallmark of nuclear receptor activation and is essential for creating a binding surface for co-activator proteins. frontiersin.orgnih.gov

The binding of Resmetirom to the LBD allosterically modulates the receptor's function. The conformational change initiated at the ligand-binding site is transmitted through the protein structure to distal sites, most importantly to the AF-2 surface. nih.gov This allosteric communication dictates whether the receptor will bind to co-repressor or co-activator proteins. In its unliganded (apo) state, the THR-β receptor typically binds to co-repressor proteins, which actively silence gene transcription. nih.gov The agonist-induced conformational change disrupts the binding site for co-repressors and simultaneously forms a functional binding groove for co-activators. frontiersin.orgnih.gov This switch in co-regulator affinity is the fundamental allosteric mechanism by which Resmetirom activates the receptor and initiates the transcription of target genes. patsnap.com

Co-regulator Recruitment and Dissociation Profiles

The ultimate function of the Resmetirom-THR-β complex is to regulate the transcription of target genes. This is achieved by recruiting a suite of co-regulator proteins. In the absence of a ligand, THR-β often binds to co-repressors like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone Receptors (SMRT), which suppress gene expression. nih.govresearchgate.net Upon binding Resmetirom, the receptor undergoes a conformational change that causes the dissociation of these co-repressors and facilitates the recruitment of co-activators. patsnap.comfrontiersin.org

A mammalian two-hybrid assay was used to directly assess the interaction between Resmetirom-bound THR-β and several key co-regulators. researchgate.net The study confirmed that Resmetirom, acting as a partial agonist, effectively recruits co-activators such as Steroid Receptor Coactivator 1 (SRC1), Glucocorticoid Receptor-Interacting Protein-1 (GRIP1), CREB-Binding Protein (CBP), and p300. researchgate.net The study also showed that Resmetirom's binding negatively regulates the interaction with the co-repressors NCoR and SMRT. researchgate.net However, the efficiency of these interactions was found to be less than that observed with the potent endogenous hormone T3. For instance, the recruitment of the co-activator SRC1 by a high concentration of Resmetirom (1000 nM) was comparable to the recruitment seen with a much lower concentration of T3 (1 nM). researchgate.net This profile is consistent with Resmetirom's classification as a partial agonist. drugbank.comresearchgate.net

Co-regulator TypeCo-regulator ProteinInteraction with Resmetirom-Bound THR-βReference
Co-activatorSRC1Recruited researchgate.net
GRIP1Recruited researchgate.net
CBPRecruited researchgate.net
p300Recruited researchgate.net
Co-repressorNCoRDissociated (Negatively regulated) researchgate.net
SMRTDissociated (Negatively regulated) researchgate.net

Table 3: Co-regulator Interaction Profile of Resmetirom. This table summarizes the recruitment or dissociation of key co-activator and co-repressor proteins upon the binding of Resmetirom to THR-β, as determined by a mammalian two-hybrid assay. researchgate.net

Interaction with Co-activator Proteins (e.g., SRC/p160 family)

The binding of THR-β agonist 2 to the THR-β/RXR heterodimer triggers a significant conformational shift that facilitates the recruitment of co-activator proteins. A key family of these co-activators is the steroid receptor co-activator (SRC) family, also known as the p160 family, which includes SRC-1, SRC-2, and SRC-3. oup.comoup.com These co-activators possess histone acetyltransferase (HAT) activity or recruit other proteins with this function, such as CBP/p300 and p/CAF. oup.com

The interaction between the agonist-bound THR-β and co-activators is mediated by specific motifs. Co-activators contain LXXLL motifs (where L is leucine (B10760876) and X is any amino acid) that recognize and bind to a hydrophobic cleft on the surface of the agonist-bound LBD. researchgate.net This interaction stabilizes the active conformation of the receptor complex. The recruitment of the p160 co-activator complex to the promoter of target genes leads to the acetylation of histone proteins. oup.com This process neutralizes the positive charge of histones, leading to a more relaxed chromatin structure, which in turn facilitates the assembly of the basal transcription machinery and subsequent gene transcription. oup.comahajournals.org

Different THR isoforms can exhibit distinct affinities for co-activators, contributing to their specific biological roles. For instance, the TRβ2 isoform has been shown to bind to p160 proteins more readily than TRβ1, even in the absence of a ligand, due to an interaction between the N-terminus of TRβ2 and a glutamine-rich region in the co-activator. nih.gov

Dissociation of Co-repressor Proteins (e.g., NCoR/SMRT)

In the absence of a ligand, the THR-β/RXR heterodimer actively represses transcription by recruiting a corepressor complex. frontiersin.org This complex typically includes either the nuclear receptor corepressor (NCoR) or the silencing mediator for retinoid and thyroid hormone receptors (SMRT), also known as NCoR2. biologists.comoup.commdpi.com These corepressors, in turn, recruit histone deacetylases (HDACs), which maintain a condensed chromatin state, thereby preventing gene transcription. biologists.com

The binding of THR-β agonist 2 induces a conformational change in the THR-β LBD that disrupts the binding surface for corepressors, leading to their dissociation. ahajournals.org NCoR and SMRT contain receptor-interacting domains (RIDs) with a conserved CoRNR box motif (I/LxxI/VI) that mediates their interaction with the unliganded nuclear receptor. oup.comresearchgate.net The agonist-induced conformational change is thought to sterically hinder this interaction, facilitating the release of the corepressor complex. researchgate.net This dissociation is a critical step that allows for the subsequent recruitment of co-activator complexes and the switch from transcriptional repression to activation. frontiersin.org

Overexpression of NCoR or SMRT has been shown to suppress the partial agonist activity of some nuclear receptor ligands, highlighting the pivotal role of corepressor dissociation in determining the transcriptional outcome. nih.gov

Downstream Intracellular Signaling Cascades Triggered by THR-β Agonist 2

The binding of THR-β agonist 2 not only initiates the classical genomic pathway of gene regulation but also triggers rapid, non-genomic signaling events that originate from receptors located outside the nucleus.

Transcriptional Regulation of Thyroid Hormone Responsive Genes

The primary mechanism of action for THR-β agonist 2 is the regulation of gene transcription. nih.gov By promoting the recruitment of co-activators and the dissociation of co-repressors, the agonist-bound THR-β/RXR heterodimer activates the transcription of a specific set of thyroid hormone-responsive genes. frontiersin.org These genes are involved in various metabolic processes.

For example, THR-β agonists have been shown to upregulate the expression of genes involved in cholesterol metabolism and fatty acid oxidation. nih.govplos.org In studies using human hepatic cells, THR-β agonists like GC-1, MGL-3196 (resmetirom), and VK2809 have demonstrated the ability to increase the transcription of genes such as CPT1A, ANGPTL4, and DIO1. plos.org In primary human hepatocytes, these agonists also increased the expression of THRSP, a gene that promotes lipogenesis. nih.gov Another THR-β agonist, TG68, has been shown to increase the mRNA levels of Deiodinase-1 and Malic enzyme-1, and to modulate the expression of genes involved in mitochondrial fatty acid beta-oxidation, such as Acyl-CoA Oxidase-1 and Carnitine palmitoyltransferase-1. mdpi.com

THR-β AgonistCell/Animal ModelUpregulated GenesDownregulated GenesReference
GC-1, MGL-3196, VK2809Huh-7 cells, Primary Human Hepatocytes, High-fat diet fed ratsCPT1A, ANGPTL4, DIO1, THRSP, Me1Not specified nih.govplos.org
TG68High-fat diet fed miceDeiodinase-1, Malic enzyme-1, Acyl-CoA Oxidase-1, Carnitine palmitoyltransferase-1Not specified mdpi.com

Activation of Non-Genomic Signaling Pathways (e.g., MAPK, PI3K/Akt)

Beyond the nucleus, a subpopulation of THRs located at the plasma membrane or in the cytoplasm can initiate rapid, non-genomic signaling cascades. inca.gov.br These actions are independent of gene transcription and protein synthesis. oup.com THR-β agonist 2 can activate these pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govaacrjournals.org

Activation of these pathways can be initiated by membrane-associated THRs, which may interact with signaling molecules like the regulatory subunit of PI3K (p85α). inca.gov.braacrjournals.org For instance, T3 has been shown to rapidly activate the PI3K/Akt pathway in cardiomyocytes, and this activation appears to be linked to a cytoplasmic form of THRα1. inca.gov.br Similarly, T4 can activate the MAPK (ERK1/2) pathway, which can lead to the phosphorylation of THRβ1 and the dissociation of SMRT in a hormone-independent manner. biologists.com These non-genomic actions can ultimately influence cellular processes such as cell growth, differentiation, and survival. aacrjournals.orgmdpi.com

Modulation of Secondary Messenger Systems (e.g., cAMP, IP3/DAG)

The activation of G protein-coupled receptors (GPCRs) by various ligands can lead to the production of second messengers like cyclic adenosine (B11128) monophosphate (cAMP), inositol-1,4,5-triphosphate (IP3), and diacylglycerol (DAG). slideshare.netjapsonline.com While the direct interaction of THR-β agonists with GPCRs is not their primary mechanism, the non-genomic signaling pathways they activate can cross-talk with these secondary messenger systems.

For example, the activation of the MAPK and PI3K/Akt pathways can be downstream of GPCR activation. mdpi.com Some studies suggest that certain nuclear receptors can be anchored to the cell membrane and interact with G proteins, leading to the production of cAMP. mdpi.com The activation of phospholipase C (PLC) by G proteins can lead to the generation of IP3 and DAG, which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. scielo.brnih.gov While direct modulation of these systems by THR-β agonists is an area of ongoing research, the intricate web of intracellular signaling suggests potential indirect effects.

Subcellular Localization and Trafficking of THR-β Agonist 2-Bound Receptor Complexes

The biological activity of THR-β agonist 2 is also dependent on the subcellular localization and trafficking of the receptor complexes to which it binds. THRs are not static proteins; they shuttle between the cytoplasm and the nucleus. inca.gov.br

Upon agonist binding, some GPCRs undergo rapid internalization from the plasma membrane into endocytic vesicles. oup.comnih.gov This process, often mediated by β-arrestins, can serve to terminate signaling from the cell surface but can also initiate signaling from endosomal compartments. nih.govcapes.gov.br For instance, agonist-bound β2-adrenergic receptors are internalized into clathrin-coated pits and then proceed to early endosomes. nih.gov From there, they can be recycled back to the plasma membrane or targeted for degradation. nih.gov

In Vitro Methodologies for Characterizing Thr |a Agonist 2 Activity

Cell-Based Reporter Gene Assays for THR Activation

Cell-based assays are fundamental for determining if a compound can engage the THR-β receptor within a cellular environment and elicit a functional response, namely the activation of gene transcription.

To quantify the transcriptional activity of THR-β agonists, researchers commonly utilize reporter gene assays. caymanchem.com These assays are typically performed in mammalian cell lines, such as human embryonic kidney 293T (HEK293T) or monkey kidney CV-1 cells, which are engineered to assess THR activation. nih.govfrontiersin.org The system involves transiently transfecting the cells with several components: an expression plasmid for the human THR-β, an expression plasmid for its essential binding partner Retinoid X Receptor (RXR), and a reporter plasmid. nih.gov The reporter plasmid contains a firefly luciferase gene under the regulatory control of a Thyroid Hormone Response Element (TRE), a specific DNA sequence that the THR/RXR complex binds to. nih.gov

When an agonist like THR-β agonist 2 is introduced to these cells, it binds to the THR-β protein, inducing a conformational change that promotes the dissociation of corepressors and recruitment of coactivators. acs.orgbiorxiv.org This activated complex then binds to the TRE, driving the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is then measured using a luminometer, providing a sensitive and quantitative surrogate for the transcriptional activity of the agonist. caymanchem.comindigobiosciences.com Similar assays have been successfully used to characterize the activity of other THR-β agonists, such as Sobetirome (GC-1) and Resmetirom (MGL-3196), in various cell lines including the human hepatocyte-derived Huh-7 cells. plos.orgplos.orgresearchgate.net

A key objective of cell-based reporter assays is to evaluate the dose-response relationship and efficacy of a THR-β agonist. natap.org This is achieved by treating the engineered cells with a range of concentrations of the test compound. The resulting luciferase activity at each concentration is plotted to generate a dose-response curve. plos.orgresearchgate.net From this curve, crucial pharmacological parameters can be determined, most notably the half-maximal effective concentration (EC₅₀). The EC₅₀ value represents the concentration of the agonist required to produce 50% of its maximum effect and is a key measure of the compound's potency; a lower EC₅₀ value indicates higher potency. nih.gov

Furthermore, by running parallel assays with cells expressing either the THR-β or THR-α isoform, the selectivity of the agonist can be quantified. The ratio of EC₅₀ values (THRα EC₅₀ / THRβ EC₅₀) provides a numerical measure of β-isoform selectivity. nih.gov For example, studies on the agonist MGL-3196 showed it to be a weak activator of either THR subtype in a biochemical assay but highly THRβ-selective. plos.org In a cell-based luciferase reporter gene assay, the THR-β activation for MGL-3196 was measured at an AC₅₀ of 3.11 µM, compared to 149.0 µM for THR-α, demonstrating significant selectivity. frontiersin.org

Table 1: Potency and Selectivity of THR Agonists in Cell-Based Assays

CompoundAssay TypeCell LineTHR-α EC₅₀ / AC₅₀ (nM)THR-β EC₅₀ / AC₅₀ (nM)Selectivity Ratio (α/β)Source
T3Luciferase ReporterHEK293T14.311.51.2 plos.org
GC-1Luciferase ReporterHEK293T9.84.62.1 plos.org
MGL-3196Luciferase ReporterCV-1149,0003,11047.9 frontiersin.org
VK2809ALuciferase ReporterHEK293T297.4269.01.1 plos.org

Ligand Binding Assays

Ligand binding assays are essential for directly measuring the physical interaction between an agonist and its receptor target. These assays determine the affinity of the compound for the receptor, a key parameter that often correlates with potency.

Radioligand displacement assays are a classic and robust method for determining the binding affinity of an unlabeled test compound. giffordbioscience.com The principle is based on competition. giffordbioscience.com Full-length human THR-β protein is incubated with a fixed concentration of a high-affinity radiolabeled ligand, typically [¹²⁵I]-labeled T₃ ([¹²⁵I]T₃). nih.gov Simultaneously, increasing concentrations of the unlabeled test compound, such as THR-β agonist 2, are added. nih.gov

The test compound competes with the radioligand for binding to the THR-β receptor. As the concentration of the test compound increases, it displaces more of the radioligand. After reaching equilibrium, the receptor-bound radioactivity is separated from the free, unbound radioactivity, often by filtration through a nitrocellulose membrane. giffordbioscience.comnih.gov The amount of bound radioactivity is then quantified. The results are plotted as the percentage of radioligand displaced versus the concentration of the test compound. From this competition curve, the IC₅₀ value—the concentration of the test compound that displaces 50% of the specific binding of the radioligand—is determined. nih.gov The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, providing a standardized measure of the compound's affinity for the receptor.

Table 2: Binding Affinity of THR Agonists from Radioligand Displacement Assays

CompoundReceptorRadioligandIC₅₀ (nM)Source
Propranololβ-adrenoceptor(-)-[3H]CGP-121772.82 nih.gov
ICI 118,551β₂-adrenoceptor(-)-[3H]CGP-121773.5 nih.gov
Alprenololβ-adrenoceptor(-)-[3H]CGP-121772.0 nih.gov
Bisoprololβ₁-adrenoceptor(-)-[3H]CGP-121772200 nih.gov

Note: Data for THR-β agonists was not specifically available in the provided context; the table shows example data from a similar assay type for illustrative purposes.

Biolayer interferometry (BLI) and surface plasmon resonance (SPR) are powerful, label-free optical techniques used to measure the kinetics of molecular interactions in real-time. frontiersin.orgwikipedia.org These methods provide a more dynamic view of the binding event than equilibrium-based assays by determining both the on-rate and off-rate of the interaction. pharmafeatures.com

In a typical SPR or BLI experiment, the THR-β receptor protein is immobilized onto the surface of a sensor chip. nih.govpnas.org A solution containing the test agonist, such as THR-β agonist 2, is then flowed over the sensor surface. nih.gov The binding of the agonist to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a shift in the interference pattern (BLI) or the angle of reflected light (SPR). wikipedia.orgunsw.edu.au This change is recorded over time in a sensorgram, which shows an association phase during agonist injection and a dissociation phase when the agonist solution is replaced with a buffer. unsw.edu.au

By fitting these real-time data to kinetic models, one can directly calculate the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₗ), which is the ratio of kₔ to kₐ. nih.govpnas.org This detailed kinetic information is invaluable for understanding the mechanism of action and can help in optimizing drug candidates for desired properties like prolonged target engagement (slow kₔ). pharmafeatures.com

Table 3: Kinetic Parameters for Ligand-Receptor Interactions Measured by SPR

LigandReceptorAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Dissociation Constant (Kₗ) (µM)Source
pp65-HLA-A*0201TCRCMV-0.446.3 pnas.org
ATPrP2X₇9.4 x 10⁴5.1 x 10⁻²0.54 researchgate.net

Note: Data for THR-β agonists was not specifically available in the provided context; the table shows example kinetic data for other receptor systems to illustrate the output of the technique.

Co-activator/Co-repressor Interaction Assays

The transcriptional activity of THR-β is governed by its interaction with co-activator and co-repressor proteins. acs.org In its unliganded state, THR-β typically binds to corepressors like Nuclear Receptor Corepressor (NCoR) or Silencing Mediator of Retinoid and Thyroid hormone Receptor (SMRT), which actively repress gene transcription. acs.orgbiorxiv.org The binding of an agonist induces a conformational change in the receptor's ligand-binding domain, leading to the dissociation of corepressors and the subsequent recruitment of co-activators, such as members of the Steroid Receptor Coactivator (SRC) family. acs.orgbiorxiv.org

Assays that measure these dynamic interactions are crucial for characterizing an agonist's mechanism of action. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and powerful method for this purpose. nih.govacs.org In a coactivator recruitment assay, for example, the THR-β ligand-binding domain (often tagged with GST) is mixed with a terbium-labeled anti-GST antibody (the FRET donor) and a fluorescein-labeled peptide fragment of a coactivator like SRC2-2 (the FRET acceptor). plos.org In the presence of an agonist, the coactivator peptide is brought into close proximity with the receptor, allowing energy transfer from the donor to the acceptor, which generates a measurable FRET signal. acs.org Conversely, in a corepressor displacement assay, the FRET signal generated by the binding of a corepressor peptide to the receptor diminishes as the agonist displaces it. By performing these assays with varying concentrations of the agonist, one can determine EC₅₀ values for coactivator recruitment and IC₅₀ values for corepressor displacement, providing a quantitative measure of the agonist's ability to switch the receptor from a repressed to an activated state. acs.org

Table 4: Co-regulator Interaction Data for THR Agonists from TR-FRET Assays

CompoundReceptorAssayEC₅₀ (nM)Selectivity Ratio (α/β)Source
T3THR-αCoactivator Recruitment0.30.8 plos.org
T3THR-βCoactivator Recruitment0.4
GC-1THR-αCoactivator Recruitment0.40.9 plos.org
GC-1THR-βCoactivator Recruitment0.4
MGL-3196THR-αCoactivator Recruitment16.612.8 plos.org
MGL-3196THR-βCoactivator Recruitment1.3

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format widely used in drug discovery for its high sensitivity and low background interference. moleculardevices.comrevvity.com This technique combines the principles of Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence detection. moleculardevices.comrevvity.com In the context of "THR-β agonist 2," TR-FRET assays are pivotal for quantifying its binding affinity and functional activity at the thyroid hormone receptor beta (THR-β).

The assay typically involves labeling the THR-β protein and a relevant binding partner (such as a coactivator peptide) with a donor and an acceptor fluorophore, respectively. moleculardevices.com Lanthanide chelates, like europium or terbium, are commonly used as donors due to their long fluorescence lifetimes. moleculardevices.com When "THR-β agonist 2" binds to THR-β, it induces a conformational change that facilitates the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity (typically within 10 nanometers), allowing for energy transfer from the excited donor to the acceptor. revvity.com The resulting emission of light from the acceptor is measured after a time delay, which minimizes background fluorescence and enhances the signal-to-noise ratio. moleculardevices.com

This methodology can be applied to directly measure the binding of the agonist to the receptor or to assess the functional consequence of binding, such as the recruitment of coactivators. acs.org For instance, a cell-free coactivator recruitment assay can provide crucial information on the functional potency and selectivity of compounds like "THR-β agonist 2". acs.org

Table 1: Illustrative TR-FRET Assay Parameters for THR-β Agonist 2

ParameterDescriptionExample Value/Setup
Donor FluorophoreTypically a lanthanide chelate conjugated to the THR-β protein.Europium (Eu3+) cryptate
Acceptor FluorophoreA compatible fluorophore conjugated to a coactivator peptide (e.g., a peptide from the SRC/p160 family).d2 or a similar long-wavelength emitting dye
Excitation WavelengthThe wavelength used to excite the donor fluorophore.~320-340 nm
Emission WavelengthsWavelengths at which the donor and acceptor emissions are measured.Donor: ~620 nm, Acceptor: ~665 nm
Assay FormatThe physical setup of the experiment.Homogeneous, no-wash format in 96, 384, or 1536-well microplates. revvity.com
Data AnalysisCalculation used to determine agonist activity.Ratiometric measurement of acceptor to donor emission. revvity.com

AlphaScreen/AlphaLISA for Protein-Protein Interactions

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and its more advanced iteration, AlphaLISA (Alpha Luminescent ImmunoSorbent Assay), are bead-based proximity assays that are highly effective for studying protein-protein interactions. researchgate.netrevvity.com These technologies are particularly well-suited for high-throughput screening (HTS) to identify and characterize molecules that modulate such interactions. researchgate.netresearchgate.net

The fundamental principle of AlphaScreen involves two types of hydrogel-coated beads: a Donor bead and an Acceptor bead. bmglabtech.com The Donor bead contains a photosensitizer that, upon illumination at 680 nm, converts ambient oxygen into a short-lived, highly reactive singlet oxygen molecule. bmglabtech.com If an Acceptor bead is in close proximity (within approximately 200 nm), the singlet oxygen transfers its energy to thioxene derivatives within the Acceptor bead, initiating a chemiluminescent signal that is ultimately emitted at 520-620 nm. revvity.com AlphaLISA functions similarly but utilizes a different acceptor bead chemistry that results in a more intense and spectrally defined light emission at 615 nm, reducing interference from biological matrices. researchgate.netnih.gov

For characterizing "THR-β agonist 2," an AlphaScreen or AlphaLISA assay can be designed to measure the agonist-induced interaction between THR-β and a coactivator protein. In this setup, the THR-β protein might be captured on the Donor beads, while a biotinylated coactivator peptide is captured on streptavidin-coated Acceptor beads. The addition of "THR-β agonist 2" promotes the formation of the THR-β/coactivator complex, bringing the beads into proximity and generating a luminescent signal. The intensity of the signal is directly proportional to the extent of the interaction.

Table 2: Example Components of an AlphaLISA Assay for THR-β Agonist 2-Mediated Coactivator Recruitment

ComponentFunctionExample
Donor BeadsCapture one of the interacting partners and generate singlet oxygen upon excitation.Streptavidin-coated Donor beads
Acceptor BeadsCapture the other interacting partner and emit light upon receiving energy from singlet oxygen.Anti-GST Acceptor beads
THR-β ProteinThe target receptor, often expressed as a fusion protein for easy capture.GST-tagged human THR-β LBD
Coactivator PeptideA peptide representing the receptor-interacting domain of a coactivator protein.Biotinylated steroid receptor coactivator 1 (SRC-1) peptide
"THR-β agonist 2"The compound being tested, which modulates the protein-protein interaction.Test compound

Gene Expression Profiling in Cellular Models

To understand the functional consequences of "THR-β agonist 2" activity within a cellular context, it is crucial to analyze its impact on gene expression. Techniques such as quantitative real-time polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-seq) are employed to measure changes in the transcription of THR-β target genes.

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR)

Quantitative real-time PCR (qPCR), often performed after reverse transcription of RNA to complementary DNA (cDNA) (RT-qPCR), is a highly sensitive and specific method for measuring the expression levels of specific genes. thermofisher.comnih.gov It is a cornerstone technique for validating gene expression changes and is frequently used to confirm findings from broader transcriptomic analyses. nih.gov

The process begins with the isolation of total RNA from cells treated with "THR-β agonist 2" or a vehicle control. nih.gov This RNA is then reverse-transcribed into cDNA. unite.it The qPCR reaction subsequently amplifies a specific target gene sequence using gene-specific primers. The amplification process is monitored in real-time through the use of fluorescent dyes (like SYBR Green) or fluorescently labeled probes. unite.it The cycle at which the fluorescence signal crosses a predetermined threshold (the quantification cycle, or Cq) is inversely proportional to the initial amount of the target transcript. thermofisher.com By comparing the Cq values of target genes in treated versus untreated cells, after normalization to one or more stable reference (housekeeping) genes, the relative change in gene expression induced by "THR-β agonist 2" can be accurately quantified using methods like the 2-ΔΔCt method. researchgate.net

Table 3: Representative THR-β Target Genes Analyzed by RT-qPCR

Gene SymbolGene NameFunction
DIO1Deiodinase, Iodothyronine, Type IEnzyme involved in thyroid hormone activation. nih.gov
SPOT14 (or THRSP)Thyroid Hormone Responsive ProteinInvolved in lipogenesis. nih.gov
UCP1Uncoupling Protein 1Key mediator of thermogenesis in brown adipose tissue. plos.org
PGC1α (PPARGC1A)Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-AlphaMaster regulator of mitochondrial biogenesis and energy metabolism. plos.org

RNA Sequencing (RNA-seq) for Global Transcriptomic Changes

RNA sequencing (RNA-seq) is a powerful, high-throughput sequencing technology that provides a comprehensive and unbiased profile of the entire transcriptome of a cell or tissue at a given moment. plos.orgnih.gov Unlike RT-qPCR, which focuses on a few pre-selected genes, RNA-seq allows for the discovery of novel genes and pathways regulated by "THR-β agonist 2."

The RNA-seq workflow involves isolating RNA from control and "THR-β agonist 2"-treated cells, followed by the depletion of ribosomal RNA and the fragmentation of the remaining messenger RNA (mRNA). This mRNA is then converted into a library of cDNA fragments. frontiersin.org This library is sequenced using next-generation sequencing (NGS) platforms, generating millions of short reads. frontiersin.org These reads are then aligned to a reference genome, and the number of reads mapping to each gene is counted. nih.gov

Bioinformatic analysis of the read counts allows for the identification of differentially expressed genes (DEGs) between the treated and control groups. researchgate.net Subsequent pathway analysis and gene ontology (GO) enrichment analysis can reveal the biological processes and signaling pathways that are significantly modulated by "THR-β agonist 2". researchgate.net For example, RNA-seq could reveal that the agonist upregulates pathways involved in fatty acid metabolism and downregulates those related to inflammation. plos.org

Table 4: Key Steps and Outputs of RNA-seq Analysis for "THR-β agonist 2"

StepDescriptionPrimary Output
Sample PreparationIsolation of high-quality RNA from cellular models treated with the agonist.Purified RNA
Library PreparationConversion of RNA into a cDNA library suitable for sequencing.Sequencing library
SequencingMassively parallel sequencing of the cDNA library.Raw sequencing reads (e.g., FASTQ files)
Data AnalysisAlignment of reads to a reference genome, quantification of gene expression, and statistical analysis.List of differentially expressed genes (DEGs) with fold changes and p-values. researchgate.net
Functional AnalysisInterpretation of DEGs in a biological context using pathway and GO analysis.Identification of regulated biological pathways and functions. researchgate.net

Functional Cellular Assays

Beyond receptor binding and gene expression, it is essential to assess the downstream physiological effects of "THR-β agonist 2" in relevant cellular models. Functional assays that measure cellular proliferation and differentiation provide critical insights into the compound's biological activity.

Cellular Proliferation and Differentiation Studies

The effects of "THR-β agonist 2" on cell growth and maturation are investigated using a variety of cellular assays. These studies are often conducted in cell lines that are relevant to the therapeutic goals, such as liver cells (hepatocytes) or muscle precursor cells (myoblasts). nih.govnih.gov

Direct cell counting: Using a hemocytometer or automated cell counter.

Viability assays: Such as the MTT or MTS assay, which measure metabolic activity as an indicator of viable cell number.

DNA synthesis assays: For example, measuring the incorporation of BrdU (bromodeoxyuridine) into newly synthesized DNA.

Cellular Differentiation: The influence of "THR-β agonist 2" on cellular differentiation is crucial, particularly in contexts like muscle development or liver regeneration. For example, in myoblasts, differentiation involves the fusion of single cells into multinucleated myotubes. nih.gov In some cases, β-agonists have been observed to promote proliferation while inhibiting differentiation into myotubes. nih.gov In contrast, selective THR-β agonists have been shown to induce hepatocyte proliferation, which is a key aspect of liver regeneration, without causing cellular damage. nih.gov

Methods to assess differentiation include:

Morphological analysis: Microscopic examination of changes in cell shape and structure, such as the formation of myotubes or lipid droplets in adipocytes.

Protein expression analysis: Using Western blotting or immunofluorescence to detect the expression of differentiation-specific protein markers (e.g., Myosin Heavy Chain in muscle cells). nih.gov

Functional readouts: Measuring a cell-specific function, such as glucose uptake in adipocytes or albumin secretion in hepatocytes.

These functional assays, which can be performed with various immune cells like T-cells and B-cells, provide a critical link between the molecular activity of "THR-β agonist 2" and its potential physiological outcomes. criver.comcriver.com

Apoptosis and Cell Viability Assessments

Cell Viability Assays:

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. mdpi.com Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. mdpi.com A decrease in formazan production in cells treated with THR-β agonist 2 would suggest a reduction in cell viability.

Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. biorxiv.orgbiorxiv.org The amount of bound dye is proportional to the total protein mass, which correlates with the number of viable cells. biorxiv.orgbiorxiv.org This method is used to assess changes in cell growth and viability after treatment with compounds like THR-β agonists. biorxiv.orgbiorxiv.org

CellTiter-Glo® Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. nih.gov A decrease in ATP levels following treatment with the agonist would indicate cytotoxicity. nih.gov

Apoptosis Assays:

Apoptosis is a multi-stage process, and different assays can be used to detect events at various stages. sigmaaldrich.com

Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. sigmaaldrich.com Annexin V is a protein with a high affinity for PS and can be labeled with a fluorescent dye. sigmaaldrich.com Flow cytometry analysis of cells stained with fluorescently labeled Annexin V can quantify the percentage of apoptotic cells. sigmaaldrich.comnih.gov Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive). bio-rad-antibodies.com

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. bio-rad-antibodies.comthermofisher.com The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is a hallmark of apoptosis. bio-rad-antibodies.comresearchgate.net Assays are available that use fluorogenic or colorimetric substrates for specific caspases to measure their enzymatic activity, providing a direct measure of apoptotic signaling.

TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, which is a characteristic of late-stage apoptosis. sigmaaldrich.com This method uses the TdT enzyme to label the free 3'-OH ends of fragmented DNA with labeled dUTPs, allowing for the visualization and quantification of apoptotic cells. sigmaaldrich.com

Research Findings:

Studies on various THR-β agonists have demonstrated their ability to influence cell viability and apoptosis, often in a cell-type-specific manner. For instance, the THR-β agonist GC-1 has been shown to decrease cell viability and growth in anaplastic thyroid cancer cell lines. biorxiv.orgnih.gov In some contexts, the anti-proliferative effects of THR-β agonists may not be a result of cell cycle arrest or apoptosis. nih.gov Conversely, in other cell types, THR-β agonists have shown protective effects, preventing cytotoxicity induced by other agents. mdpi.com

Interactive Table of Apoptosis and Cell Viability Assays for THR-β Agonist 2 Characterization
Assay TypePrincipleStage of Apoptosis DetectedCommon Detection Method
MTT AssayMetabolic conversion of MTT to formazan by viable cells. mdpi.comIndirect measure of viabilitySpectrophotometry
SRB AssayBinding of Sulforhodamine B to cellular proteins. biorxiv.orgbiorxiv.orgIndirect measure of viabilitySpectrophotometry
CellTiter-Glo®Quantification of ATP in metabolically active cells. nih.govIndirect measure of viabilityLuminometry
Annexin V StainingBinding of Annexin V to externalized phosphatidylserine. sigmaaldrich.comEarlyFlow Cytometry, Fluorescence Microscopy
Caspase ActivityCleavage of a specific substrate by activated caspases. bio-rad-antibodies.comresearchgate.netMidFluorometry, Spectrophotometry
TUNEL AssayLabeling of DNA strand breaks. sigmaaldrich.comLateFlow Cytometry, Fluorescence Microscopy

Metabolic Flux Analysis in Cell Culture

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a network of biochemical pathways. creative-proteomics.comnih.gov In the context of characterizing THR-β agonist 2, MFA can provide a detailed picture of how the compound alters cellular metabolism, particularly in liver cells where THR-β is highly expressed and plays a key role in regulating lipid and carbohydrate metabolism. mdpi.comnih.gov

The core of MFA involves the use of stable isotope tracers, such as ¹³C-labeled glucose or glutamine. creative-proteomics.comnsf.gov Cells are cultured in a medium containing these labeled substrates. As the cells metabolize the labeled compounds, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these intracellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to calculate the flux, or rate, through different metabolic pathways. creative-proteomics.comelifesciences.org

Key metabolic pathways that can be interrogated using MFA in relation to THR-β agonist 2 activity include:

Glycolysis and the TCA Cycle: MFA can determine the rate of glucose uptake and its conversion to lactate (B86563) (glycolysis) versus its oxidation in the tricarboxylic acid (TCA) cycle for energy production. nsf.govmit.edu An increase in TCA cycle flux is often observed in response to increased energy demands for processes like biosynthesis. nsf.gov

Fatty Acid Metabolism: THR-β agonists are known to influence fatty acid synthesis and oxidation. MFA can quantify the rates of these processes, providing insight into the compound's lipid-lowering effects.

Amino Acid Metabolism: The analysis can also reveal changes in the metabolism of amino acids, which are essential for protein synthesis and can also fuel the TCA cycle. nih.gov

Research Findings:

MFA studies have been instrumental in understanding the metabolic phenotypes of different cell lines and how they respond to various stimuli. For example, analysis has revealed that high-producing cell lines often exhibit increased TCA cycle flux to meet the energetic demands of protein production. nsf.gov In the context of liver metabolism, MFA can elucidate how THR-β agonists modulate pathways involved in glucose production and lipolysis. elifesciences.org By applying MFA to cells treated with THR-β agonist 2, researchers can gain a quantitative understanding of its impact on central carbon metabolism and its potential to correct metabolic dysregulation associated with diseases like non-alcoholic fatty liver disease (NAFLD).

Interactive Table of Metabolic Flux Analysis for THR-β Agonist 2 Characterization
ParameterDescriptionRelevance to THR-β Agonist 2
Isotope TracersStable isotope-labeled substrates (e.g., ¹³C-glucose, ¹³C-glutamine) are introduced into cell culture media. creative-proteomics.comnsf.govAllows for the tracking of carbon atoms through metabolic pathways.
Analytical TechniquesMass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to measure the isotopic enrichment in metabolites. creative-proteomics.comelifesciences.orgProvides the raw data on labeling patterns required for flux calculations.
Metabolic ModelingComputational models of cellular metabolic networks are used to calculate reaction rates (fluxes) from the isotope labeling data. nih.govTranslates complex labeling data into quantitative information about metabolic pathway activity.
Key Pathways AnalyzedGlycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway, fatty acid synthesis and oxidation. nsf.govmit.eduThese are the primary pathways regulated by thyroid hormone and are central to the therapeutic effects of THR-β agonists.

Proteomic and Metabolomic Analysis in Cellular Systems

To gain a more global understanding of the cellular response to THR-β agonist 2, researchers employ "omics" technologies, specifically proteomics and metabolomics. These approaches provide a comprehensive snapshot of the changes in protein and metabolite levels, respectively, following compound treatment.

Proteomic Analysis:

Proteomics is the large-scale study of proteins in a biological system. In the context of drug characterization, quantitative proteomics is used to identify and quantify changes in the abundance of thousands of proteins in cells treated with THR-β agonist 2 compared to untreated control cells. nih.govmdpi.com

The typical workflow involves:

Protein Extraction and Digestion: Proteins are extracted from cell lysates and digested into smaller peptides using enzymes like trypsin. mdpi.comresearchgate.net

Peptide Labeling and Separation: The resulting peptides can be labeled with isobaric tags (e.g., TMT reagents) to allow for the simultaneous analysis of multiple samples. nih.govmdpi.com The labeled peptides are then separated using high-performance liquid chromatography (HPLC). nih.govmdpi.com

Mass Spectrometry: The separated peptides are analyzed by tandem mass spectrometry (LC-MS/MS), which provides information on both the identity and quantity of each peptide. mdpi.comresearchgate.net

Data Analysis: The MS data is processed to identify the proteins and determine their relative abundance between the treated and control groups. researchgate.net Bioinformatics tools are then used to identify the biological pathways and cellular processes that are significantly altered by the treatment. mdpi.comresearchgate.net

Metabolomic Analysis:

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolite profiles. This analysis complements proteomics and MFA by providing a direct readout of the biochemical activity and state of a cell. Similar to proteomics, metabolomic studies typically involve LC-MS or NMR to identify and quantify hundreds to thousands of metabolites in a sample.

Research Findings:

Proteomic studies have been successfully used to identify the protein interaction networks of key signaling molecules and to understand the global cellular response to drug treatments. For example, proteomic analysis of cells treated with other agonists has revealed significant changes in proteins involved in cellular signaling, organization, and nucleic acid binding. pnas.org In the context of THR-β agonists, proteomic analysis can identify downstream target proteins and pathways that are modulated by the compound, providing mechanistic insights beyond the direct activation of the receptor. For example, treatment of liver cancer cells with targeted drugs has been shown to alter the expression of proteins involved in RNA splicing and fatty acid metabolism. mdpi.com These types of analyses can reveal novel mechanisms of action and potential biomarkers of drug response.

Interactive Table of Proteomic and Metabolomic Analysis Methods
Omics ApproachMolecules AnalyzedKey TechnologiesInformation Gained
ProteomicsProteins and PeptidesHPLC, Tandem Mass Spectrometry (LC-MS/MS), Isobaric Labeling (e.g., TMT). nih.govmdpi.comComprehensive changes in protein expression, identification of signaling pathways and protein interaction networks affected by THR-β agonist 2. mdpi.compnas.org
MetabolomicsSmall Molecule Metabolites (e.g., amino acids, lipids, sugars)LC-MS, Gas Chromatography-MS (GC-MS), NMR Spectroscopy. creative-proteomics.comelifesciences.orgA snapshot of the metabolic state of the cell, revealing functional outcomes of altered protein expression and enzyme activity.

Preclinical in Vivo Research Models and Experimental Design for Thr |a Agonist 2

Selection and Characterization of Relevant Animal Models

The choice of an appropriate animal model is fundamental to investigating the therapeutic potential of THR-β agonists. Researchers select models that replicate the key pathological features of human diseases like metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), and metabolic dysfunction-associated steatohepatitis (MASH).

Rodent models are the most frequently used systems for the in vivo assessment of THR-β agonists due to their physiological and metabolic similarities to humans, relatively short lifespans, and ease of genetic manipulation.

Diet-Induced Obesity (DIO) and Steatohepatitis Models : The most common approach involves inducing metabolic disease in wild-type rodents through specialized diets.

Mice : C57BL/6J mice are often fed a diet high in fat, fructose, and cholesterol for extended periods (e.g., 17 to 34 weeks) to induce a phenotype that closely resembles human MASH, including obesity, steatosis, inflammation, and fibrosis. researchgate.netnih.gov These models are valuable for testing the efficacy of compounds like THR-β agonist 2 in reversing established liver disease. researchgate.netnih.gov For instance, studies using agonists such as Resmetirom (MGL-3196) and TG68 have been conducted in C57BL/6 mice with diet-induced MASH to evaluate effects on liver histology and metabolic parameters. nih.govmdpi.comresearchgate.net

Rats : Sprague-Dawley and Fischer F344 rats fed a high-fat diet (HFD) are used to create models of hypercholesterolemia and hepatic steatosis. nih.govsoton.ac.ukfrontiersin.org These models are particularly useful for studying the effects of THR-β agonists on serum lipid profiles and the expression of hepatic genes involved in lipid metabolism. nih.govfrontiersin.orgplos.org

Hamsters : Hamster models fed high-fat and cholesterol diets are also employed to assess the impact of THR-β agonists on dyslipidemia, specifically reductions in serum total cholesterol and LDL-c. researchgate.net

Below is a table summarizing common diet-induced rodent models used in THR-β agonist research.

Table 1: Diet-Induced Rodent Models for THR-β Agonist 2 Research
Model Species Strain Diet Used Key Pathological Features Induced Typical Use in THR-β Agonist Studies
Mouse C57BL/6J High-Fat, Fructose, and Cholesterol Diet Obesity, Hepatic Steatosis, Inflammation, Fibrosis (MASH) Efficacy testing on established liver disease, histological improvement, metabolic parameter analysis. researchgate.netnih.gov
Rat Sprague-Dawley High-Fat Diet (HFD) Hypercholesterolemia, Hepatic Steatosis, Hyperglycemia Assessment of lipid-lowering effects, quantification of liver gene expression changes. nih.govsoton.ac.ukplos.org
Rat Fischer F344 Sub-chronic treatment assessment Hepatic steatosis, dyslipidemia Evaluation of effects on triglyceride levels and liver injury markers. frontiersin.org

Genetically modified animal models provide powerful tools to dissect the specific role of the THR-β isoform in mediating the effects of agonist compounds and to understand the underlying biology of the diseases they are designed to treat.

THR-β-Deficient Mice : Mice lacking the THR-β receptor (Thrb knock-out) are instrumental in confirming that the therapeutic effects of a THR-β agonist are indeed mediated through this specific receptor. These mice often exhibit elevated serum levels of free fatty acids and triglycerides, highlighting the crucial role of THR-β in regulating liver lipid metabolism. soton.ac.uk

Transgenic Models : Transgenic rat models, such as the HLA-B27 transgenic rat, have been utilized in preclinical studies of other nuclear receptor agonists to evaluate effects on inflammatory conditions, which can be a component of MASH. oup.com While less common for initial efficacy studies of THR-β agonists for MASH, transgenic models expressing human genes can be valuable for studying specific pathways. For example, a transgenic mouse model of adrenoleukodystrophy was used to assess the effects of the THR-β agonist Sobetirome. frontiersin.org The development of genetically engineered models, including knock-out and transgenic mice, has marked a new era in diabetes and metabolic disease research. researchgate.net

Experimental Paradigms for Investigating THR-β Agonist 2 Activity

The design of in vivo experiments is structured to assess the pharmacological activity of THR-β agonist 2 under different treatment durations and to confirm its engagement with the target receptor in relevant tissues.

Both short-term and long-term administration protocols are employed to characterize the full spectrum of a compound's effects.

Acute Administration : Single-dose studies are often performed to quickly assess the pharmacodynamic effects of a THR-β agonist. For example, rats with diet-induced hypercholesterolemia may receive a single dose of the compound, with subsequent measurement of serum lipid levels and liver gene expression at various time points (e.g., 4 and 24 hours) post-administration. nih.govplos.org This paradigm helps in ranking the potency of different agonists and confirming target engagement. nih.gov

Chronic Administration : Long-term studies are essential for evaluating the therapeutic efficacy of a compound in treating established disease. In these protocols, animals are typically fed a pathogenic diet for many weeks to induce disease, after which they are treated with the THR-β agonist daily for a period ranging from two to twelve weeks or longer. nih.govmdpi.comresearchgate.netresearchgate.net For instance, one experimental design involves feeding C57BL/6 mice a high-fat diet for 17 weeks to induce MASH, followed by a treatment period of several weeks with the agonist administered in drinking water or via oral gavage. mdpi.comresearchgate.net

Confirming that THR-β agonist 2 binds to and activates its target receptor in the desired tissue, primarily the liver, is a critical step. Since direct measurement of receptor occupancy in vivo is complex, researchers typically assess the activation of the receptor by measuring the expression of well-known downstream target genes.

The liver is the primary tissue of interest, as the THR-β receptor is highly expressed there and plays a major role in regulating metabolism. frontiersin.orgbiorxiv.org Upon activation by an agonist, the THR-β receptor modulates the transcription of specific genes. Researchers quantify the mRNA levels of these target genes in liver tissue samples using quantitative real-time polymerase chain reaction (qRT-PCR). An increase in the expression of genes like Deiodinase-1 (Dio1) and Malic enzyme-1 (Me1) serves as a reliable biomarker for THR-β activation in the liver. mdpi.comresearchgate.netnih.govplos.org This method allows for the confirmation that the observed physiological effects, such as lipid reduction, are a direct result of the agonist's action on its hepatic target. nih.gov

Molecular and Cellular Endpoints in Animal Tissues

To evaluate the efficacy of THR-β agonist 2, a comprehensive set of molecular and cellular endpoints are measured in animal tissues, particularly the liver. These endpoints provide detailed insight into the compound's effect on the pathological processes of the disease.

Gene Expression Analysis (qRT-PCR) : Beyond confirming receptor activation, gene expression analysis is used to probe the mechanistic effects of the agonist on various metabolic pathways. Key genes analyzed include:

Lipid Metabolism : Acyl-CoA Oxidase-1 (Aco1) and Carnitine palmitoyltransferase-1 (Cpt1a), which are involved in fatty acid β-oxidation. mdpi.comresearchgate.netplos.org

Cholesterol Metabolism : β-hydroxy-β-methylglutaryl-CoA (HMG-CoA) reductase. mdpi.com

Fibrogenesis : Genes involved in the fibrotic process are measured to assess anti-fibrotic potential. nih.gov

Histological Assessment : Liver tissue sections are stained and examined microscopically to score the key features of MASH. This includes assessing the degree of:

Steatosis (fat accumulation)

Inflammation (inflammatory cell infiltration)

Hepatocyte ballooning (a form of liver cell injury)

Fibrosis (collagen deposition), often visualized with Sirius Red staining. The aggregate of these scores provides a NAFLD Activity Score (NAS), which is a primary endpoint in many preclinical studies. nih.govresearchgate.net

Biochemical Analysis : The levels of lipids within the liver tissue, such as triglycerides and cholesterol, are quantified to directly measure the reduction in hepatic fat content. researchgate.netresearchgate.netnih.gov

The table below details key endpoints used to evaluate THR-β agonists in preclinical models.

Table 2: Key Molecular and Cellular Endpoints for THR-β Agonist 2 Evaluation
Endpoint Category Specific Endpoint Method of Measurement Tissue/Sample Typical Finding with Agonist Treatment
Receptor Activation Dio1, Me1 mRNA levels qRT-PCR Liver Increased expression. mdpi.comresearchgate.netnih.gov
Lipid Metabolism Cpt1a, Aco1 mRNA levels qRT-PCR Liver Increased expression. mdpi.comresearchgate.netplos.org
Liver Histology NAFLD Activity Score (NAS) (Steatosis, Inflammation, Ballooning) Microscopic examination of H&E stained tissue Liver Reduction in scores. nih.govresearchgate.net
Liver Histology Fibrosis Score Microscopic examination of Sirius Red stained tissue Liver Reduction in score. nih.govbiorxiv.org
Biochemical Analysis Hepatic Triglyceride Content Biochemical Assay Liver Reduction in levels. soton.ac.ukresearchgate.netresearchgate.net

| Biochemical Analysis | Hepatic Cholesterol Content | Biochemical Assay | Liver | Reduction in levels. researchgate.netresearchgate.net |

Quantification of Target Gene Expression in Organs (e.g., liver)

In preclinical evaluations, a critical step is to confirm target engagement by measuring the expression of genes known to be regulated by the thyroid hormone receptor-β (THR-β). This is typically performed in the liver, the primary target organ for these agonists. Quantitative real-time polymerase chain reaction (qRT-PCR) is the standard method for this analysis.

In studies with high-fat diet-fed rat models, administration of the THR-β agonist MGL-3196 led to a dose-dependent increase in the hepatic mRNA levels of key target genes. plos.org These include Dio1 (Type 1 iodothyronine deiodinase), which is involved in thyroid hormone metabolism, and Me1 (Malic Enzyme 1), which plays a role in fatty acid biosynthesis. plos.org Similarly, in a mouse model of non-alcoholic fatty liver disease (NAFLD), treatment with another THR-β agonist, TG68, also resulted in a significant upregulation of Dio1 and Me1 in the liver. mdpi.com

Further studies have expanded the panel of genes analyzed to confirm the mechanism of action. For instance, treatment with TG68 was shown to increase the expression of genes involved in lipid metabolism, such as Acyl-CoA Oxidase-1 and Carnitine palmitoyltransferase-1. mdpi.com In vitro studies using human hepatocyte-derived cells have also been used to compare the potency of different THR-β agonists, including GC-1, MGL-3196, and VK2809, by measuring the upregulation of genes like CPT1A, ANGPTL4, and DIO1. plos.org

Table 1: Representative Target Gene Expression Changes in Liver with THR-β Agonist Treatment

Compound Model Organism Target Gene Change in Expression Reference
MGL-3196 High-fat diet-fed rats Dio1 Increased plos.org
MGL-3196 High-fat diet-fed rats Me1 Increased plos.org
TG68 High-fat diet-fed mice Dio1 Increased mdpi.com
TG68 High-fat diet-fed mice Me1 Increased mdpi.com
TG68 High-fat diet-fed mice Acyl-CoA Oxidase-1 Increased mdpi.com
TG68 High-fat diet-fed mice Carnitine palmitoyltransferase-1 Increased mdpi.com

Protein Expression and Post-Translational Modification Analysis

While direct data on protein expression and post-translational modifications for a compound specifically named "THR-β agonist 2" are not available, the mechanism of action of THR-β agonists involves the modulation of protein levels downstream of gene expression changes. For example, the upregulation of genes like CPT1A by GC-1 would be expected to lead to increased levels of the corresponding carnitine palmitoyltransferase 1A enzyme, a key player in fatty acid oxidation. plos.org

Analysis of protein expression is a logical subsequent step to gene expression studies in preclinical evaluation. Techniques such as Western blotting, ELISA, and mass spectrometry-based proteomics would be employed to quantify changes in key hepatic proteins involved in lipid metabolism, inflammation, and fibrosis. These analyses would confirm that the observed changes in mRNA transcripts translate to functional changes at the protein level.

Histological and Morphometric Analyses of Tissue Morphology

Histological examination of tissues, particularly the liver, is a cornerstone of preclinical assessment for THR-β agonists. These analyses provide visual and quantitative evidence of the compound's effects on tissue structure and pathology. In a mouse model of NAFLD, treatment with the THR-β agonist TG68 resulted in a marked reduction in hepatic steatosis, as observed in liver sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Oil Red O. mdpi.com The latter specifically stains for neutral lipids, and its reduced staining intensity confirmed a decrease in fat accumulation. mdpi.com Morphometric analysis in these studies would involve quantifying the percentage of the liver area affected by steatosis.

In a diet-induced obese mouse model of non-alcoholic steatohepatitis (NASH), the THR-β agonist TERN-501, when used in combination with an FXR agonist, led to significant improvements in the NAFLD Activity Score (NAS), which is a composite score of steatosis, inflammation, and ballooning. histoindex.com Advanced stain-free digital pathology techniques, such as second harmonic generation and two-photon emission, have also been used to provide detailed quantitative assessments of changes in fibrosis and lipid droplet characteristics. histoindex.com For other tissues, such as the right ventricle in a rat model of pulmonary arterial hypertension, histological analysis with trichrome staining has been used to quantify changes in collagen deposition and fibrosis. mdpi.com

Table 2: Summary of Histological Findings with THR-β Agonist Treatment

Compound Model Organism/System Tissue Staining/Analysis Method Key Findings Reference
TG68 High-fat diet-fed mice Liver H&E, Oil Red O Reduced hepatic steatosis and cell swelling. mdpi.com
TERN-501 DIO-NASH mice Liver H&E Improved NAFLD Activity Score (NAS). histoindex.com
TERN-501 DIO-NASH mice Liver AI-based digital pathology Reduced fibrosis colocalized with macrosteatotic vesicles. histoindex.com

Phenotypic Characterization at the Organ and System Level

THR-β agonists have demonstrated profound effects on metabolic regulation in various preclinical models. A primary and consistent finding is the reduction of lipids in both the liver and circulation. In high-fat diet-fed rats, MGL-3196 caused a concentration-dependent decrease in total and low-density lipoprotein (LDL) cholesterol. plos.org Similarly, in a rodent model of diet-induced NASH, VK2809 led to potent reductions in both plasma and liver lipids. vikingtherapeutics.com

The THR-β agonist TG68 was also shown to reduce circulating triglycerides in mice on a high-fat diet. mdpi.com The underlying mechanism for these effects is the activation of hepatic metabolic pathways. For example, THR-β agonism stimulates hepatic fatty acid β-oxidation, which helps to decrease the burden of lipotoxic lipids. touchendocrinology.comnih.gov This is supported by the upregulation of genes involved in fatty acid oxidation, as seen with TG68 treatment. mdpi.com

Table 3: Effects of THR-β Agonists on Metabolic Parameters in Preclinical Models

Compound Model Organism Key Metabolic Effect Reference
MGL-3196 High-fat diet-fed rats Reduction in total and LDL cholesterol. plos.org
VK2809 Rodent model of diet-induced NASH Reduction in plasma and liver lipids. vikingtherapeutics.com
TG68 High-fat diet-fed mice Reduction in circulating triglycerides. mdpi.com

A critical feature of modern THR-β agonists is their tissue selectivity, particularly their liver-targeting properties, which are designed to avoid adverse effects in other organs like the heart, brain, and muscle. nih.gov

Hepatic Response: The primary response to THR-β agonists is observed in the liver. As detailed in previous sections, these compounds robustly reduce hepatic steatosis, improve liver histology, and modulate the expression of genes involved in lipid metabolism. mdpi.comhistoindex.comvikingtherapeutics.com For example, TG68 treatment in mice led to a reduction in liver weight and amelioration of liver injury. mdpi.com

Cardiac Response: The heart predominantly expresses the THR-α isoform, and its activation can lead to tachycardia and other adverse cardiac effects. researchgate.net Preclinical studies for selective THR-β agonists focus on demonstrating a lack of cardiac effects. For the agonist TG68, qRT-PCR analysis showed no increase in the cardiac expression of Myh6 (Myosin heavy chain 6), a gene regulated by THR-α, confirming its in vivo specificity for THR-β. mdpi.com Similarly, the development of the THR-β agonist ZTA-261 aimed for and demonstrated significantly lower cardiotoxicity compared to less selective compounds. researchgate.net

Brain Response: The brain is another organ where THR-α is prominently expressed and plays a vital role in development. nih.gov While some thyromimetics are being explored for their potential in neurodegenerative diseases by targeting myelin repair, the liver-targeted THR-β agonists used for metabolic diseases are generally designed to have limited brain penetration and activity to avoid central nervous system side effects. nih.govalzdiscovery.org

Muscle Response: Muscle wasting is a known concern with non-selective thyroid hormone action, mediated through THR-α. researchgate.net Preclinical evaluations of selective THR-β agonists typically include assessments to ensure no adverse effects on muscle tissue. The development strategy for compounds like ZTA-261 explicitly includes demonstrating a lack of muscle-related toxicity. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
Resmetirom (MGL-3196)
VK2809
Sobetirome (GC-1)
TG68
CS271011
TERN-501
ZTA-261

Ethical Considerations and Regulatory Guidelines for Animal Research

The use of animal models in the preclinical evaluation of therapeutic candidates like THR-β agonist 2 is subject to rigorous ethical and regulatory oversight. All research must be predicated on a framework that ensures the humane treatment of animals and the scientific validity of the data obtained. nih.gov This framework is governed by international and national guidelines, with oversight typically provided by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. oup.comscielo.org.mx

A core component of the ethical review process is the harm-benefit analysis, where the potential for scientific advancement and therapeutic benefit to humans must be justified against the potential for animal suffering. oup.comosteology.org Legislation and ethical guidelines generally operate on the premise that the benefits to human health can warrant animal experimentation, provided that harm to the animals is minimized and their welfare is respected. nih.gov The scientific and ethical integrity of the research are interlinked; poor animal care can compromise experimental outcomes, leading to unreliable and difficult-to-replicate data. nih.gov

Institutional Animal Care and Use Committee (IACUC)

The IACUC is a federally mandated committee responsible for the assessment and oversight of all aspects of an institution's animal care and use program. oup.com Any research protocol involving animal models to study THR-β agonist 2 must be submitted to and approved by the IACUC before initiation. The committee's review is comprehensive, ensuring that the proposed experiments are scientifically justified and that they meet all ethical and regulatory standards. oup.com For studies involving compounds for metabolic diseases, such as THR-β agonists, specific considerations like significant weight loss in diet-induced obese models must be discussed in advance with veterinary staff and pre-approved by the IACUC. taconic.com

The primary functions and responsibilities of the IACUC are summarized in the table below.

IACUC Responsibility Description Relevance to THR-β Agonist 2 Research
Protocol Review Scrutinizes research protocols to ensure a clear scientific rationale, appropriate species selection, and minimization of pain and distress. oup.comConfirms the necessity of using animal models to investigate the metabolic effects of THR-β agonist 2 and evaluates the experimental design for scientific validity.
Animal Welfare Ensures that all aspects of animal housing, care, and use meet or exceed established standards. This includes appropriate environmental enrichment and veterinary care. nih.govGuarantees that animals used in studies, such as diet-induced obese mice, are housed in controlled environments and receive care that supports their well-being, which is crucial for obtaining translatable data. taconic.commdpi.com
Harm-Benefit Analysis Conducts an ethical review to weigh the potential harms to the animals against the prospective scientific benefits of the research. oup.comBalances the potential for discovering a new treatment for metabolic disorders against the ethical cost of using animals in research.
Oversight & Training Monitors ongoing research and ensures that all personnel involved in animal handling and procedures are adequately trained and qualified. nih.govoup.comVerifies that researchers are competent in procedures like oral gavage or injections and can accurately monitor animal health and recognize signs of distress. nih.govtaconic.com

The 3Rs Principle

A foundational tenet of the ethical framework for animal research is the principle of the "3Rs": Replacement, Reduction, and Refinement. scielo.org.mxresearchgate.net These principles are a mandatory consideration in the design of any preclinical study.

Principle Definition Application in THR-β Agonist 2 Research
Replacement Using non-animal methods whenever possible to achieve the same scientific objective. scielo.org.mxUtilizing in silico models to predict compound activity or in vitro cell culture assays to study molecular mechanisms of THR-β activation before proceeding to live animal studies. researchgate.netscielo.org.mx
Reduction Using the minimum number of animals necessary to obtain scientifically valid and statistically significant data. nih.govresearchgate.netEmploying robust experimental designs and statistical power analysis to ensure that the smallest possible cohort of animals is used to evaluate the efficacy of THR-β agonist 2.
Refinement Modifying experimental procedures and animal husbandry practices to minimize pain, suffering, and distress, and to enhance animal welfare. scielo.org.mxforskningsetikk.noEstablishing clear humane endpoints, using appropriate anesthetics and analgesics for any invasive procedures, and providing environmental enrichment to improve the quality of life for the animals. researchgate.netforskningsetikk.no

Regulatory and Reporting Guidelines

To enhance the transparency, quality, and reproducibility of preclinical research, adherence to established reporting guidelines is critical. The Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines provide a checklist of essential information that should be included in publications describing animal research. researchgate.net Following these guidelines ensures that the biological and statistical significance of the experimental results can be properly assessed and that the methods can be repeated by other researchers. researchgate.net This includes detailed reporting on the animal strain, housing conditions, and the specific experimental, statistical, and analytical methods used in the evaluation of THR-β agonist 2.

Structure Activity Relationship Sar and Computational Research of Thr Agonists

Principles of Ligand Design for Selective THR-β Agonism

The primary goal in designing selective THR-β agonists is to create molecules that preferentially bind to and activate the THR-β isoform over the THR-α isoform. This selectivity is crucial because THR-β is the predominant isoform in the liver and is responsible for the beneficial effects on cholesterol and lipid metabolism, while THR-α is more prevalent in the heart and bone, where its activation can lead to cardiotoxicity and bone loss. frontiersin.orge-enm.org

The foundation for designing isoform-selective ligands lies in the subtle structural differences within the ligand-binding domains (LBDs) of the two receptors. A key distinction is a single amino acid residue within the ligand-binding pocket: THR-β contains an asparagine (Asn331), whereas THR-α has a serine (Ser277) at the equivalent position. frontiersin.orgresearchgate.netnih.gov This difference creates a unique hydrogen-bonding network that can be exploited. Ligands designed with moieties capable of forming a favorable interaction with Asn331, but not with Ser277, can achieve significant β-selectivity. researchgate.net

Key principles for designing selective THR-β agonists include:

Exploiting the Asn331 Residue: Introducing chemical groups, such as those with carboxylate or oxyacetic acid functionalities, that can form specific hydrogen bonds with the Asn331 in the THR-β pocket. nih.gov

Modifying the Thyronine Scaffold: The native thyroid hormone, triiodothyronine (T3), binds to both isoforms. Rational drug design involves modifying the T3 structure to enhance β-selectivity. This includes replacing the biaryl ether oxygen, removing halogen atoms, and altering the amino acid side chain to create novel thyromimetics. frontiersin.orgnih.gov

Optimizing Hydrophobic Interactions: The ligand-binding pocket is largely hydrophobic. Designing ligands that can optimally occupy hydrophobic regions within the THR-β LBD can enhance binding affinity and selectivity. For instance, the introduction of a diphenylmethane (B89790) scaffold can lock the ligand in a favorable conformation and establish numerous van der Waals interactions. nih.gov

Liver-Targeting Strategies: To further enhance the therapeutic window, some strategies involve creating liver-directed prodrugs. These compounds are designed to be preferentially taken up by hepatocytes, thereby increasing the concentration of the active agonist at the target tissue and minimizing systemic exposure. e-enm.org

Pioneering examples of selective THR-β agonists like Sobetirome (GC-1) and Eprotirome (KB2115) were developed based on these principles. frontiersin.org Sobetirome, for instance, features an oxyacetic acid side chain and a diphenylmethane scaffold, which contribute to its β-selectivity. nih.gov

AgonistKey Structural Feature for SelectivityFold Selectivity (TRβ vs TRα)
Sobetirome (GC-1) Oxyacetic acid side chain, diphenylmethane scaffold~10-fold
Eprotirome (KB2115) Modified propanoic acid side chainModest β-selectivity
Resmetirom (MGL-3196) Dichlorophenyl and isopropyl-pyridazinone moieties~18-fold

Table 1: Examples of THR-β selective agonists and their key structural features contributing to isoform selectivity. Data compiled from multiple sources. e-enm.orgnih.govnih.gov

**5.2. Computational Approaches for Receptor-Ligand Interactions

Computational chemistry is an indispensable tool in modern drug discovery, enabling the detailed study of interactions between ligands and their receptor targets at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For THR-β agonists, docking studies are instrumental in:

Predicting Binding Modes: Simulating how different chemical scaffolds and substituents fit into the THR-β ligand-binding pocket. This helps in understanding why certain ligands exhibit higher affinity or selectivity. nih.govacs.org

Identifying Key Interactions: Highlighting crucial interactions, such as hydrogen bonds with residues like Asn331 and H435, and hydrophobic interactions with the pocket lining. acs.orgacs.org

Virtual Screening: Screening large databases of chemical compounds to identify potential new agonist candidates that are predicted to bind favorably to the THR-β receptor before they are synthesized and tested in the lab. nih.gov

For example, docking studies on Resmetirom (MGL-3196) have shown that it occupies the ligand-binding pocket in a manner similar to the endogenous ligand T3, forming a critical hydrogen bond with His435. acs.org Ligand-based approaches, such as developing quantitative structure-activity relationship (QSAR) models, also play a role. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for the activity of THR-β agonists based on their 3D structural and electrostatic properties. nih.govnih.gov

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. aimspress.comacs.org This provides deeper insights into:

Receptor Dynamics: Understanding how ligand binding induces conformational changes in the receptor. A critical aspect for THR activation is the stabilization of helix 12 (H12) in an "agonist" conformation, which is necessary for the recruitment of coactivator proteins and subsequent gene transcription. acs.orggithub.io

Ligand Dissociation Pathways: Investigating the potential routes by which a ligand might exit the binding pocket, which can inform the design of ligands with longer residence times. nih.gov

Impact of Mutations: Studying how mutations in the LBD, such as those associated with resistance to thyroid hormone (RTH) syndrome, affect ligand binding and receptor conformation. aimspress.com MD simulations of the MGL-3196-TRβ complex have confirmed that the agonist stabilizes the active conformation of H12, similar to the action of T3. acs.org

In Silico Prediction of Receptor Selectivity and Potency

In silico methods are crucial for predicting the selectivity and potency of novel compounds early in the drug design process, saving time and resources. These predictions are often based on a combination of QSAR models and docking scores. mdpi.com

By building separate QSAR models for THR-α and THR-β, researchers can predict the activity of a new compound for each isoform and thus estimate its selectivity. mdpi.com These models are trained on datasets of known agonists with experimentally determined activities. The descriptors used in these models can capture electronic, steric, and hydrophobic properties that influence binding and activation.

Furthermore, free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the results of docking or MD simulations to provide a more quantitative prediction of binding affinity. nih.gov By comparing the calculated binding free energies for a ligand to both THR-α and THR-β, its selectivity can be predicted. For example, in silico screening of compound databases using such models has successfully identified novel chemical structures with potential for high LXRβ-selective agonism, a similar nuclear receptor target. mdpi.com These methods allow for the high-throughput screening of virtual libraries to prioritize compounds for synthesis and biological testing. researchgate.netnjppp.com

Regulation and Modulation of Thr Agonist Activity

Impact of Post-Translational Modifications on THR Function and Agonism

Several types of PTMs have been shown to modulate THR activity:

Phosphorylation: This is the addition of a phosphate (B84403) group to the receptor. Phosphorylation can either enhance or inhibit THR activity, depending on the specific site of modification and the cellular context. nih.gov Protein kinase A, for example, can potentiate THR action. scispace.com

Acetylation: The addition of an acetyl group can also modulate THR function. This PTM is often associated with the regulation of gene expression. nih.gov

Sumoylation: This process involves the attachment of a small ubiquitin-like modifier (SUMO) protein. Sumoylation of THR is a key modification that influences its interaction with co-regulatory proteins and its ability to regulate gene expression, particularly in response to nutrient levels. nih.gov

Ubiquitination: The attachment of ubiquitin can target the receptor for degradation, thereby controlling the duration of the hormonal signal.

These modifications are dynamic and can be influenced by various signaling pathways within the cell, adding a layer of complexity to the action of any THR agonist. The specific pattern of PTMs on a THR can dictate how it responds to an agonist, influencing which genes are activated or repressed. oup.com

Table 1: Key Post-Translational Modifications of Thyroid Hormone Receptors

ModificationDescriptionGeneral Impact on THR Function
PhosphorylationAddition of a phosphate group.Can enhance or inhibit transcriptional activity depending on the site. nih.gov
AcetylationAddition of an acetyl group.Modulates gene expression regulation. nih.gov
SumoylationAttachment of a SUMO protein.Alters interaction with cofactors and nutrient-regulated gene expression. nih.gov
UbiquitinationAttachment of a ubiquitin protein.Typically targets the receptor for degradation, regulating signal duration.

Role of Endogenous and Exogenous Factors in Modulating THR-β Agonist 2 Response

The cellular response to a THR-β agonist is not solely determined by the agonist and the receptor. It is also modulated by a host of other factors, both internal (endogenous) and external (exogenous) to the cell.

Endogenous Factors:

Co-activators and Co-repressors: THRs function by recruiting other proteins known as co-activators and co-repressors. frontiersin.org In the absence of an agonist, THRs are often bound to co-repressors, which silence gene expression. wikipedia.org Upon agonist binding, the receptor changes shape, releases the co-repressors, and recruits co-activators. frontiersin.org The specific types and amounts of these co-regulators present in a cell can dramatically alter the response to a THR-β agonist. oup.com For instance, the relative abundance of coactivators like SRC-1 or TRAP220 can influence how effectively an agonist activates the receptor. oup.com

Metabolic State: The metabolic state of the cell can influence THR agonist response. For example, glucose availability has been shown to affect the transcriptional activity of THR-β1. nih.gov

Hormone Levels: The levels of other hormones can also play a role. For example, high levels of the endogenous thyroid hormone T3 could compete with or modify the response to a synthetic agonist.

Exogenous Factors:

Dietary Components: Certain dietary elements can affect thyroid function. Iodine is a critical component of thyroid hormones, and its availability can impact the entire thyroid axis. nih.gov

Environmental Chemicals: Various environmental pollutants have been identified as endocrine disruptors that can interfere with thyroid signaling. nih.gov For instance, chemicals like perchlorate (B79767) can decrease thyroid hormone levels. nih.gov

Drugs: A range of medications can influence the hypothalamic-pituitary-thyroid (HPT) axis and affect TSH levels, which in turn regulates natural thyroid hormone production. nih.gov These include glucocorticoids, dopamine (B1211576) agonists, and somatostatin (B550006) analogs. nih.gov Smoking is another factor that can alter thyroid hormone levels, typically decreasing TSH and increasing T3 and T4. nih.gov

Cross-Talk with Other Nuclear Receptor Pathways and Signaling Networks

The thyroid hormone receptor does not operate in isolation. It is part of a larger network of nuclear receptors and signaling pathways that communicate with each other, a phenomenon known as "cross-talk." This interplay is crucial for integrating various hormonal and metabolic signals.

A primary partner for THR is the Retinoid X Receptor (RXR) . THRs most commonly bind to DNA as a heterodimer with RXR, and this partnership is essential for strong transcriptional activity. wikipedia.orgnih.gov The availability of RXR can therefore be a limiting factor in the response to a THR agonist.

THRs also engage in cross-talk with several other nuclear receptors, often through competition for RXR or for binding to similar DNA response elements. mdpi.comoup.com This includes:

Peroxisome Proliferator-Activated Receptors (PPARs): Both THR and PPAR are key regulators of lipid metabolism. They can compete for RXR and co-regulate a common set of genes. mdpi.comoup.com

Liver X Receptors (LXRs): LXRs are important for cholesterol and fatty acid metabolism. TRs and LXRs can compete to regulate certain genes, such as Seladin-1, which is involved in lipid metabolism in the central nervous system. mdpi.complos.org

Androgen Receptor (AR) and Vitamin D Receptor (VDR): Evidence suggests interactions between THR signaling and the pathways for androgens and vitamin D. For example, thyroid hormones can increase the expression of the androgen receptor. researchgate.netresearchgate.net

Estrogen Receptor (ER): TR can facilitate the transcriptional activity of the estrogen receptor, indicating a complex interaction between these two important hormonal pathways. oup.comaacrjournals.org

Beyond nuclear receptors, THR signaling also intersects with other major cellular signaling cascades, such as the PI3K and ERK1/2 pathways, which can be activated through non-genomic actions of thyroid hormones. nih.govbioscientifica.com

Table 2: Examples of THR-β Cross-Talk with Other Nuclear Receptors

Interacting ReceptorMechanism of Cross-TalkPhysiological Context
Retinoid X Receptor (RXR)Forms transcriptionally active heterodimers with THR. wikipedia.orgGeneral mechanism for THR-mediated gene regulation.
Peroxisome Proliferator-Activated Receptor (PPAR)Competition for RXR and DNA binding sites. mdpi.comoup.comRegulation of lipid and carbohydrate metabolism. mdpi.com
Liver X Receptor (LXR)Competition for RXR and co-regulation of target genes. mdpi.complos.orgLipid metabolism in the liver and central nervous system. mdpi.complos.org
Androgen Receptor (AR)T3 can increase AR expression. researchgate.netresearchgate.netHormonal regulation in tissues like the prostate. researchgate.net
Estrogen Receptor (ER)TR can enhance ER transcriptional activity. oup.comaacrjournals.orgHormonal signaling in tissues like the breast. aacrjournals.org

Adaptive Responses and Feedback Mechanisms to THR Agonism in Cells and Tissues

When cells and tissues are exposed to a THR agonist over time, they can exhibit adaptive responses and activate feedback mechanisms to maintain homeostasis.

One of the most important feedback systems is the hypothalamic-pituitary-thyroid (HPT) axis . In a normal physiological state, thyroid hormones exert negative feedback on the hypothalamus and pituitary gland, reducing the production of TSH. nih.govpnas.org A potent THR-β agonist can mimic this effect, leading to a decrease in circulating TSH and, consequently, a reduction in the natural production of thyroid hormones by the thyroid gland. e-enm.org This is a key adaptive response to prevent a state of hyperthyroidism.

At the cellular level, prolonged stimulation by an agonist can lead to receptor desensitization or down-regulation. This is a common mechanism for many receptor systems, including G-protein coupled receptors that can be influenced by THR signaling. pnas.org For THRs themselves, while they are primarily nuclear, their numbers and activity can be regulated. For example, continuous activation might lead to increased degradation of the THR protein, reducing the cell's sensitivity to the agonist over time.

Furthermore, the activation of certain gene programs by a THR-β agonist can trigger secondary feedback loops. For instance, if an agonist strongly promotes the breakdown of fats in the liver, the resulting metabolic changes might activate other signaling pathways that work to counteract or modulate this effect, ensuring that the metabolic balance is maintained. In some contexts, chronic agonist treatment can lead to unexpected or paradoxical effects due to these complex adaptive changes. jci.org For example, in the context of beta-adrenergic agonists, which share some signaling pathways, chronic use can lead to an increased sensitivity to constrictive signals in airway muscle. jci.org

These adaptive mechanisms are crucial for ensuring that the response to a THR agonist is appropriately controlled and that the body can adjust to sustained receptor activation.

Future Research Directions and Unanswered Questions for Thr |a Agonist 2

Elucidating Novel Downstream Targets and Pathways of THR-|A Agonist 2

The primary mechanism of thyroid hormone receptor (THR) agonists involves binding to THRs, which are nuclear receptors that modulate gene expression. patsnap.com This interaction recruits co-activator proteins and initiates the transcription of target genes by binding to specific DNA sequences known as thyroid hormone response elements (TREs). patsnap.com While the canonical pathways involving lipid metabolism and energy expenditure are anticipated targets, the full spectrum of genes and signaling cascades regulated by this compound remains to be uncovered. patsnap.com

Future research should focus on identifying novel downstream targets to build a comprehensive map of the compound's molecular footprint. A key unanswered question is the extent to which this compound regulates pathways beyond metabolic control, such as those involved in inflammation, fibrosis, and cellular proliferation. Investigating these non-canonical pathways is essential for understanding the full therapeutic potential and any potential off-target effects.

Table 1: Potential Downstream Pathways for Investigation

Pathway Category Potential Target Genes Rationale for Investigation
Lipid Metabolism CPT1A, SREBP-1c, APOA1 Confirm and expand upon known THR agonist effects on cholesterol and triglyceride regulation. patsnap.com
Glucose Homeostasis GK, PEPCK, GLUT4 Investigate potential roles in insulin sensitivity and glucose metabolism.
Anti-inflammatory NF-κB, IL-6, TNF-α Determine if the agonist modulates inflammatory responses, which are often co-morbid with metabolic diseases.

Investigating Context-Dependent and Tissue-Specific Responses to this compound

A critical area of future inquiry is the tissue-specific action of this compound. The expression of thyroid hormone receptor isoforms (THR-α and THR-β) varies significantly between tissues, suggesting that the effects of a THR agonist could be highly localized. For instance, the liver is rich in THR-β, the primary target for metabolic regulation, while the heart and bone have higher concentrations of THR-α. Understanding how this compound differentially affects various tissues is paramount. patsnap.com

Research must systematically map the compound's effects across a range of tissues, including the liver, skeletal muscle, heart, and white and brown adipose tissue. researchgate.net This involves exploring how the local cellular and molecular environment—the "context"—influences the receptor's response to the agonist. nih.govnih.gov Such studies will be crucial for developing agonists with improved therapeutic windows, maximizing efficacy in target tissues like the liver while minimizing adverse effects in others like the heart or bone. nih.gov

Table 2: Hypothetical Tissue-Specific Gene Expression Changes Induced by this compound

Tissue Key THR Isoform Predicted Primary Effect Potential Marker Genes for Analysis
Liver THR-β Increased lipid metabolism, reduced steatosis CYP7A1, DIO1, SLC16A2
Skeletal Muscle THR-α/β Enhanced energy expenditure, protein synthesis UCP3, MYH7, PGC-1α
Heart THR-α Regulation of heart rate and contractility HCN2, SERCA2a, MYH6

Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Studies

To dissect the complex mechanisms of this compound, future research must move beyond traditional two-dimensional (2D) cell cultures and simplistic animal models. nih.govoup.com The development and application of advanced, human-relevant models are essential for generating more predictive and translationally relevant data. nih.gov

Three-dimensional (3D) organoids, which are miniature, self-organizing structures derived from stem cells, offer a powerful platform for modeling organ-specific responses. nih.govmdpi.comyoutube.com For example, liver organoids can be used to study the effects of this compound on human hepatocyte metabolism and pathology in a system that recapitulates the complex cellular architecture of the native organ. nih.govresearchgate.net Similarly, microphysiological systems (MPS), or "organ-on-a-chip" technologies, can model the function of individual organs and even multi-organ interactions, providing insights into systemic pharmacology. bmrat.orgyoutube.com These advanced models will be invaluable for detailed mechanistic studies and for bridging the gap between preclinical and clinical research. nih.govbmrat.org

Table 3: Comparison of Research Models for Studying this compound

Model Type Key Advantages Key Limitations
2D Cell Culture High-throughput, low cost, ease of genetic manipulation. Lacks physiological relevance, poor representation of tissue architecture. nih.gov
Animal Models Provides systemic physiological context, allows for behavioral studies. Species differences can limit translational relevance, ethical considerations. nih.gov
3D Organoids Human-derived, recapitulates tissue architecture and cellular heterogeneity. nih.gov Lacks systemic circulation, limited non-parenchymal cell types.

Application of Omics Technologies (e.g., Single-Cell RNA-seq, Spatial Proteomics) to Understand this compound Effects

Modern omics technologies provide an unprecedented opportunity to understand the effects of this compound at a granular level. Single-cell RNA sequencing (scRNA-seq) can dissect the heterogeneity of cellular responses within a complex tissue. nih.govyoutube.com For example, in the liver, scRNA-seq can reveal how different cell types—hepatocytes, Kupffer cells, stellate cells—uniquely respond to the agonist, providing insights that are missed by bulk tissue analysis. nih.gov10xgenomics.comresearchgate.net

Furthermore, spatial proteomics allows for the mapping of protein expression directly within the tissue architecture. nih.govbiorxiv.org This technology can reveal how this compound alters the proteome in specific cellular niches and how these changes relate to the surrounding tissue microenvironment. mdpi.com By combining these approaches, researchers can build a comprehensive, high-resolution map of the molecular and cellular changes induced by the compound, identifying not only which genes are affected but also precisely where and in which cells these changes occur. drugdiscoverynews.com

Exploring the Role of Epigenetics in this compound Mediated Gene Regulation

The regulation of gene expression by nuclear receptors is intricately linked to the epigenetic landscape of the cell. nih.gov Epigenetic modifications, such as histone acetylation and methylation, can alter chromatin structure, making DNA more or less accessible for transcription. wikipedia.orgnih.gov An important unanswered question is how this compound modulates the epigenome to exert its effects.

Future studies should investigate whether the binding of the this compound-receptor complex to DNA leads to changes in the histone code at target gene promoters and enhancers. nih.govembopress.org Techniques like Chromatin Immunoprecipitation sequencing (ChIP-seq) can be used to map the genome-wide locations of specific histone modifications (e.g., H3K27ac for active enhancers) following treatment with the agonist. mdpi.com Understanding these epigenetic mechanisms is crucial, as they represent a fundamental layer of gene regulation and could reveal new avenues for therapeutic intervention. nih.govresearchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Pharmacology

To achieve a holistic understanding of this compound pharmacology, it is essential to move beyond single-data-type analyses and adopt a systems biology approach. nih.govfrontiersin.orgfuturelearn.com This involves integrating data from multiple omics layers—genomics, epigenomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive models of the drug's mechanism of action. nih.govnih.gov

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.